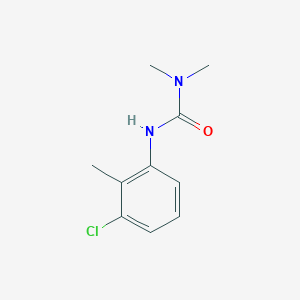

3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea

説明

特性

IUPAC Name |

3-(3-chloro-2-methylphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7-8(11)5-4-6-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMGKTOVYFPIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338912 | |

| Record name | 3-(3-chloro-2-methylphenyl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15441-91-5 | |

| Record name | 3-(3-chloro-2-methylphenyl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-CHLORO-2-METHYLPHENYL)-1,1-DIMETHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nucleophilic Substitution with Dimethylcarbamoyl Chloride

The most widely reported method involves the reaction of 3-chloro-2-methylaniline with dimethylcarbamoyl chloride (DMCC) under basic conditions. The mechanism proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of DMCC, forming a urea bond. Triethylamine (EtN) is typically employed to scavenge hydrochloric acid (HCl) byproducts, driving the reaction to completion.

-

3-Chloro-2-methylaniline (10 mmol) and EtN (20 mmol) are dissolved in anhydrous dichloromethane (DCM; 10 mL).

-

DMCC (20 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

-

The mixture is washed with saturated NaHCO, 2N HCl, and brine, then dried over MgSO.

-

Solvent removal and recrystallization from diethyl ether yield the product as a crystalline solid (85% yield).

Critical Parameters :

Alternative Intermediate Synthesis: 3-Chloro-2-methylaniline Production

The preparation of 3-chloro-2-methylaniline , a key intermediate, has been optimized for scalability and safety. A patented method reduces 2-chloro-6-nitrotoluene using sulfur and sodium bicarbonate in N,N-dimethylformamide (DMF) at 110–140°C:

-

2-Chloro-6-nitrotoluene (1 mol), sulfur (3–5 mol), and NaHCO (3–5 mol) are heated in DMF for 10–24 hours.

-

Filtration and vacuum distillation yield 3-chloro-2-methylaniline (75–85% purity).

Advantages :

-

Avoids hazardous hydrogen gas used in catalytic hydrogenation.

Optimization and Yield Enhancement Strategies

Solvent and Base Selection

Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DCM or toluene enhance DMCC reactivity, while EtN ensures rapid HCl neutralization. Substituting EtN with weaker bases (e.g., NaHCO) reduces yields by 20–30% due to incomplete byproduct removal.

Temperature and Reaction Time

Elevated temperatures (25–40°C) accelerate the reaction but risk DMCC decomposition. Kinetic studies suggest an optimal window of 20–25°C for 12-hour reactions, balancing speed and stability.

Purification and Analytical Validation

Recrystallization and Chromatography

Crude product purity is improved via:

Spectroscopic Characterization

-

H NMR (CDCl): δ 7.34–7.22 (m, 3H, Ar–H), 6.30 (br, 1H, NH), 3.03 (s, 6H, N(CH)).

-

C NMR : δ 160.4 (C=O), 155.7 (N–C–N), 128.8–120.9 (Ar–C), 36.5 (N(CH)).

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Conditions | Yield | Purity |

|---|---|---|---|---|

| DMCC + Aniline | 3-Chloro-2-methylaniline | DCM, EtN, 25°C | 85% | >98% |

| Nitrotoluene Reduction | 2-Chloro-6-nitrotoluene | DMF, S, NaHCO, 140°C | 75% | 85% |

Key Insights :

-

The DMCC route offers superior yield and purity but requires toxic reagents.

-

Intermediate synthesis via nitro reduction is safer but necessitates additional purification.

Industrial Scalability and Cost Efficiency

Batch vs. Continuous Flow

化学反応の分析

Types of Reactions

3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Products include substituted ureas with different functional groups replacing the chloro group.

Oxidation: Products include alcohols or carboxylic acids derived from the methyl group.

Reduction: Products include amines derived from the reduction of nitro groups.

科学的研究の応用

3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea has several scientific research applications:

Agriculture: It can be used as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.

Pharmaceuticals: It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

Materials Science: It can be used in the synthesis of polymers or as a building block for advanced materials with specific properties.

作用機序

The mechanism of action of 3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea involves the inhibition of specific enzymes or receptors. For example, as a herbicide, it may inhibit photosystem II in plants, leading to the disruption of photosynthesis and plant death. In pharmaceutical applications, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

類似化合物との比較

Key Insights :

- Chlorine positions (meta vs. para) and additional substituents (methyl, isopropyl) significantly influence steric effects, electronic properties, and interactions with the D1 protein .

- The ortho-methyl group in the target compound may reduce binding efficiency compared to para-substituted analogs due to steric hindrance .

Physicochemical Properties

Lipophilicity (logP) and solubility are critical determinants of herbicidal activity and environmental behavior:

Key Insights :

Key Insights :

- Dichloro substitution (diuron) maximizes activity, while single chloro (monuron) or methyl groups (chlorotoluron) reduce potency .

- The target compound’s ortho-methyl group likely disrupts optimal binding to the D1 protein, reducing efficacy compared to diuron .

Environmental Persistence and Degradation

生物活性

Introduction

3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea is an organic compound that has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and antitumor properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chloro-substituted phenyl group attached to a dimethylurea moiety, which contributes to its diverse biological activities.

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have shown that the compound inhibits the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

- Study Findings : In a study assessing the antimicrobial efficacy of various substituted ureas, this compound demonstrated notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. In a series of experiments involving cancer cell lines, this compound showed promising results in inhibiting cell proliferation.

- Case Study : A study evaluated the effects of this compound on the SJSA-1 cell line (osteosarcoma). The results indicated that it inhibited cell growth with an IC50 value of approximately 0.22 µM, demonstrating its potency as an antitumor agent .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors associated with cell growth and proliferation pathways.

- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit the Murine Double Minute 2 (MDM2) protein, which plays a critical role in regulating p53 tumor suppressor activity. This inhibition leads to increased levels of p53 and subsequent apoptosis in cancer cells .

Comparative Studies

To better understand the biological activity of this compound, comparisons with similar compounds were made. The following table summarizes the biological activities of selected related compounds:

| Compound Name | Structure | Antimicrobial Activity | Antitumor Activity (IC50) |

|---|---|---|---|

| 3-(4-Chloro-2-methylphenyl)-1,1-dimethylurea | Structure | Moderate against E. coli | 0.15 µM |

| 4-Chloro-2-methylphenol | - | High against Candida | Not tested |

| 4-Chloro-2-methylphenoxyacetic acid | - | Low against Staphylococcus | Not tested |

Q & A

Q. What are the recommended synthetic routes for 3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves reacting substituted phenyl isocyanates with dimethylamine derivatives. For example:

- Route 1 : React 3-chloro-2-methylphenyl isocyanate with dimethylamine in an inert solvent (e.g., dichloromethane) under reflux. A base like triethylamine is added to neutralize HCl byproducts .

- Route 2 : Alternative methods may use urea precursors with chlorinated aromatic amines under catalytic conditions.

Q. Optimization Tips :

- Solvent Selection : Polar aprotic solvents (e.g., toluene) improve solubility of intermediates.

- Temperature Control : Maintain reflux temperatures (80–110°C) to drive the reaction to completion.

- Purity Enhancement : Recrystallization from ethanol/water mixtures yields >95% purity .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental or biological matrices?

Methodological Answer :

- HPLC-UV/Vis : Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detection at 254 nm provides sensitivity down to 0.1 µg/mL .

- LC-MS/MS : Electrospray ionization (ESI+) in MRM mode (m/z 213 → 72) enhances specificity for trace analysis in plant tissues .

- Validation : Include spike-recovery tests (80–120% acceptable range) and matrix-matched calibration to address interferences .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

- Storage : Keep in airtight containers at 4°C, away from oxidizing agents. Label with GHS hazard codes Xn (Harmful) and N (Environmental Hazard) .

Advanced Research Questions

Q. How does this compound inhibit photosynthesis, and what experimental models are suitable for studying its mechanism?

Methodological Answer :

Q. How can researchers resolve contradictory data on the herbicidal efficacy of this compound across plant species?

Methodological Answer :

- Controlled Variables : Standardize light intensity, application timing (pre- vs. post-emergence), and soil pH (optimal range: 6.0–7.5) .

- Species-Specific Studies :

- In Vitro : Compare PSII inhibition in chloroplasts isolated from resistant (e.g., Amaranthus) vs. susceptible (e.g., Brassica) species .

- Metabolic Profiling : Use LC-MS to detect detoxification metabolites (e.g., glycosylated derivatives) in resistant plants .

Q. What strategies improve the stability of this compound in long-term ecotoxicology studies?

Methodological Answer :

- Photostability : Store samples in amber vials and add UV absorbers (e.g., TiO2 nanoparticles) to formulations .

- Degradation Mitigation :

- Hydrolysis : Adjust pH to 5.5–6.0 to minimize alkaline breakdown.

- Microbial Degradation : Conduct soil microcosm studies with sterilized vs. non-sterilized samples to quantify biotic/abiotic pathways .

Q. How can computational methods predict the environmental fate of this compound?

Methodological Answer :

- QSAR Models : Use EPI Suite™ to estimate log Kow (2.8–3.2) and soil sorption coefficient (Koc = 300–500 mL/g), indicating moderate mobility .

- Molecular Dynamics : Simulate binding affinity to PSII D1 protein using AutoDock Vina (ΔG ≈ −8.5 kcal/mol) .

- Field Validation : Compare predicted vs. measured half-life (t1/2 = 30–60 days) in loamy soils under controlled irrigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。